6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine
Overview
Description
6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C7H6ClN3O. It belongs to the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 4th position on the pyrazolo[1,5-a]pyrazine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine typically involves the metalation/formylation of readily available 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base . The resulting unstable heteroaryl aldehyde intermediate is then isolated as its bisulfite adduct, which is easier to handle and bench-stable .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound.
Scientific Research Applications
6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets and pathways.
Industrial Applications: It is utilized in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, pyrazolo[1,5-a]pyrazine derivatives have been shown to exhibit kinase inhibitory activity, which may contribute to their anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
- 4-Methoxypyrazolo[1,5-a]pyrazine
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyrazine
Uniqueness
6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine is unique due to the presence of both a chlorine atom and a methoxy group on the pyrazolo[1,5-a]pyrazine ring system. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-chloro-4-methoxypyrazolo[1,5-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-7-5-2-3-9-11(5)4-6(8)10-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKORSKAOXRJDRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN2C1=CC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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